2-(4-Chloro-6-methylpyrimidin-2-yl)acetonitrile
CAS No.:
Cat. No.: VC20462566
Molecular Formula: C7H6ClN3
Molecular Weight: 167.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H6ClN3 |
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Molecular Weight | 167.59 g/mol |
IUPAC Name | 2-(4-chloro-6-methylpyrimidin-2-yl)acetonitrile |
Standard InChI | InChI=1S/C7H6ClN3/c1-5-4-6(8)11-7(10-5)2-3-9/h4H,2H2,1H3 |
Standard InChI Key | AFRGNRCEQXLCGU-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=NC(=N1)CC#N)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-(4-Chloro-6-methylpyrimidin-2-yl)acetonitrile is a heterocyclic organic compound belonging to the pyrimidine family. Its IUPAC name derives from the substitution pattern on the pyrimidine ring: a chlorine atom at position 4, a methyl group at position 6, and an acetonitrile group at position 2. The molecular structure is defined by the following attributes :
Property | Value |
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CAS Number | 63155-25-9 |
Molecular Formula | |
Molecular Weight | 167.59 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
The absence of reported density, boiling point, and melting point values in the literature highlights gaps in the physicochemical characterization of this compound .
Synthesis and Manufacturing Approaches
General Synthesis Strategies
The synthesis of 2-(4-Chloro-6-methylpyrimidin-2-yl)acetonitrile likely involves functionalization of a preconstructed pyrimidine ring. A patent detailing the preparation of 2-(pyridin-4-yl)acetonitrile provides a potential blueprint . Key steps include:
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Cyclization Reactions: Formation of the pyrimidine core via Pinner reactions or condensation of amidines with β-ketonitriles.
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Chlorination: Introduction of the chlorine substituent using chlorinating agents such as phosphorus oxychloride (POCl).
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Acetonitrile Incorporation: Alkylation or cyanation at the 2-position of the pyrimidine ring.
For example, the synthesis of ethyl 2-cyano-2-(pyridin-4-yl)acetate involves heating reagents at 60–90°C for 120–180 minutes, followed by aqueous workup and ethyl acetate extraction . Adapting such methods could enable the production of 2-(4-Chloro-6-methylpyrimidin-2-yl)acetonitrile by substituting the pyridine precursor with a 4-chloro-6-methylpyrimidine derivative.
Optimization Challenges
Critical challenges in synthesizing this compound include:
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Regioselectivity: Ensuring precise substitution at the 2-, 4-, and 6-positions of the pyrimidine ring.
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Purification: Separating the target compound from byproducts, particularly if multiple chlorination or methylation steps are involved.
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Yield Improvement: Maximizing productivity through catalyst selection or reaction condition tuning. For instance, the cited patent achieved yields of 78.2–89.8% for analogous compounds by optimizing reaction times and temperatures .
Physicochemical Properties and Stability
Thermal and Solubility Characteristics
Despite the lack of explicit data for 2-(4-Chloro-6-methylpyrimidin-2-yl)acetonitrile, related pyrimidine derivatives exhibit moderate thermal stability and solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethyl acetate . The presence of the nitrile group likely enhances solubility in organic solvents while reducing hydrophilicity.
Reactivity Profile
The compound’s reactivity is influenced by three key functional groups:
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Chloro Substituent: Susceptible to nucleophilic aromatic substitution, enabling further derivatization.
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Methyl Group: Provides steric bulk and influences electron density on the pyrimidine ring.
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Acetonitrile Moiety: Participates in cycloaddition reactions or serves as a precursor to carboxylic acids via hydrolysis.
Applications in Pharmaceutical and Material Sciences
Role as a Synthetic Intermediate
This compound may serve as a precursor to more complex molecules. For instance, the chloropyrimidine core can undergo cross-coupling reactions to introduce aryl or heteroaryl groups, while the nitrile functionality can be converted into amines, tetrazoles, or carboxylic acids. A recent study on 4-chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine highlights the pharmacological relevance of chloropyrimidine intermediates in medicinal chemistry.
Recent Advances and Future Directions
Innovations in Synthesis
Recent patents emphasize green chemistry approaches, such as solvent-free reactions or catalytic processes, to improve the sustainability of pyrimidine synthesis . Applying these methods to 2-(4-Chloro-6-methylpyrimidin-2-yl)acetonitrile could enhance yield and reduce waste.
Unexplored Biological Targets
The compound’s potential as a kinase inhibitor or antimicrobial agent remains untested. Computational modeling and high-throughput screening could identify novel biological targets, leveraging the pyrimidine scaffold’s versatility .
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